2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is an organic compound with a unique structure that combines a naphthalene ring with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with isopropyl alcohol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to introduce the hydroxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The compound can be reduced to remove the hydroxy group, yielding a hydrocarbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(propan-2-yl)naphthalen-1-one.
Reduction: Formation of 2-(propan-2-yl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of an isopropyl group.
2-Hydroxy-3-(propan-2-yl)naphthalene: Similar structure but with the isopropyl group at a different position.
1-Hydroxy-2-(propan-2-yl)naphthalene: Similar structure but with the hydroxy group at a different position.
Uniqueness
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is unique due to the specific positioning of the hydroxy and isopropyl groups on the naphthalene ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64330-68-3 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-hydroxy-2-propan-2-ylnaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-9(2)13(15)8-7-10-5-3-4-6-11(10)12(13)14/h3-9,15H,1-2H3 |
InChI Key |
YTJABHZZDRQXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.